1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine
Overview
Description
1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine is a compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
The synthesis of 1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings. The reaction conditions often involve the use of specific oxidants and additives to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Cu(OAc)2 and Oxone in the presence of O2.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be functionalized with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a scaffold for drug development, particularly in the design of novel therapeutics.
Industry: The compound’s derivatives are used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .
Comparison with Similar Compounds
1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizines
- Prolinol
Properties
IUPAC Name |
1-(1-pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-2-12(14-9-5-6-10-14)11-13-7-3-4-8-13/h1,12H,3-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZKIJYLGDRJHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CN1CCCC1)N2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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